CW069 -

CW069

Catalog Number: EVT-265835
CAS Number:
Molecular Formula: C23H21IN2O3
Molecular Weight: 500.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid, also known as CW069, is a small molecule identified as an allosteric inhibitor of the kinesin family member C1 (KIFC1, also known as HSET). [, , , , ] KIFC1 is a minus end-directed motor protein essential for centrosome clustering, a process crucial for the survival of cancer cells with supernumerary centrosomes. [, , , , ] CW069 acts by disrupting this clustering mechanism, leading to multipolar mitosis and ultimately cell death in cancer cells. [, , , , ] Notably, CW069 exhibits selectivity for cancer cells with extra centrosomes and has shown minimal impact on normal cells. [, ] This selectivity makes CW069 a promising candidate for the development of new cancer therapeutics. [, , , , ]

Synthesis Analysis

While the provided abstracts do not detail the specific steps involved in the synthesis of CW069, one abstract mentions that it was "designed" and "synthesized," suggesting a rational drug design approach. [] Further research into the chemical literature is necessary to uncover the detailed synthetic route for CW069.

Mechanism of Action

CW069 functions as an allosteric inhibitor of KIFC1. [] By binding to an allosteric site on KIFC1, CW069 disrupts the protein's normal function, leading to the inhibition of centrosome clustering. [, ] This inhibition results in the formation of multipolar spindles during mitosis, leading to catastrophic aneuploidy and subsequent apoptosis specifically in cancer cells with supernumerary centrosomes. [, , , ]

Applications
  • In vitro studies: CW069 effectively inhibited the growth of several cancer cell lines, including N1E-115 neuroblastoma cells, BT549 and MDA-MB-231 breast cancer cells, and docetaxel-resistant prostate cancer cell lines. [, , ] It induced multipolar mitosis and apoptosis primarily in cancer cells exhibiting centrosome amplification. [, , ] Notably, CW069 reversed docetaxel resistance in prostate cancer cells, highlighting its potential for combination therapy. []
  • In vivo studies: While not directly discussed in the abstracts, the potential for minimal neutropenia toxicity based on clonogenic assays using primary adult human bone marrow cells suggests potential in vivo applications. []

Relevance: AZ82 is structurally related to CW069 and serves as a reference inhibitor for KIFC1. [] It is used as a benchmark to compare the binding affinities and inhibitory activities of other potential KIFC1 inhibitors, including CW069, in computational docking studies. [] This comparison helps understand the structural features essential for KIFC1 inhibition and aids in designing more potent and selective inhibitors.

SR31527

Compound Description: SR31527 is a small molecule inhibitor that targets KIFC1/HSET. [] Similar to AZ82, it also exhibits cytotoxicity in fission yeast, suggesting potential off-target effects. []

Relevance: SR31527 is another reference inhibitor used alongside CW069 and AZ82 to understand the structure-activity relationships of KIFC1 inhibitors. [] Computational docking studies comparing its binding affinity with CW069 and other inhibitors are crucial for identifying critical interactions with the KIFC1 binding site and guiding the development of novel inhibitors with improved selectivity and potency.

Docetaxel (DTX)

Compound Description: Docetaxel is a clinically used chemotherapy drug that inhibits microtubule depolymerization, thereby disrupting cell division. [] It is commonly used to treat various cancers, including prostate cancer.

Relevance: While not structurally related to CW069, Docetaxel's activity intersects with CW069's in the context of prostate cancer treatment. Research indicates that combining CW069 with Docetaxel can effectively overcome Docetaxel resistance in prostate cancer cells. [] This synergistic effect highlights a potential therapeutic strategy for enhancing Docetaxel's efficacy and overcoming drug resistance.

GF-15

Compound Description: GF-15 is a compound identified in a study focusing on identifying potential centrosomal clustering inhibitors. [] While its specific mechanism of action is not elaborated on in the provided context, it was identified through in silico studies predicting its binding affinity to γ-tubulin, a protein involved in microtubule nucleation and potentially implicated in centrosomal clustering.

Relevance: GF-15 is relevant to CW069 due to their shared focus on inhibiting centrosomal clustering, a process where cancer cells group extra centrosomes to avoid multipolar mitosis and cell death. [] The study highlights GF-15's high binding affinity to γ-tubulin (-8.4 Kcal/mol) compared to other compounds, including CW069, suggesting its potential as a centrosomal clustering inhibitor. [] While the exact mechanisms of GF-15 and CW069 might differ, their shared target makes GF-15 a relevant compound for comparison and further investigation.

Properties

Product Name

CW069

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

Molecular Formula

C23H21IN2O3

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

CW069; CW-069; CW 069.

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.